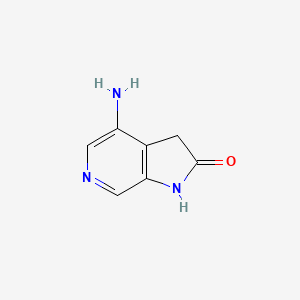

4-Amino-6-aza-2-oxindole

Description

4-Amino-6-aza-2-oxindole is a heterocyclic compound characterized by an oxindole core substituted with an amino group at position 4 and a nitrogen atom (aza) at position 4. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry, particularly for kinase inhibition and anticancer research. The oxindole moiety is a well-established pharmacophore in drug discovery, often associated with modulating protein-protein interactions and enzyme activity.

Properties

CAS No. |

1190310-01-0 |

|---|---|

Molecular Formula |

C7H7N3O |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

4-amino-1,3-dihydropyrrolo[2,3-c]pyridin-2-one |

InChI |

InChI=1S/C7H7N3O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h2-3H,1,8H2,(H,10,11) |

InChI Key |

XEJNKEVEYRLUOF-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=NC=C2N)NC1=O |

Canonical SMILES |

C1C2=C(C=NC=C2N)NC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Insights :

Key Differences :

- Chlorinated analogues require rigorous purification (e.g., HPLC) due to complex byproducts , whereas methyl-substituted azaindoles are more straightforward to produce .

Pharmacological Activities

While direct activity data for this compound is absent, insights can be inferred from related compounds:

- Oxindole Derivatives: Known for kinase inhibition (e.g., JAK2, EGFR) due to their planar structure and hydrogen-bonding capacity.

- Chloropyrimidine-Aniline Derivatives : Exhibit antimicrobial and anticancer properties, as seen in patent applications .

- Methyl-Azaindoles : Used in agrochemicals and as intermediates for bioactive molecules, with reduced polarity enhancing membrane permeability .

Commercial and Research Utility

- 6-Amino-2-methyl-4-azaindole: Widely available (4 suppliers), enabling rapid access for drug discovery .

- This compound: Less commercially accessible, suggesting niche research applications or proprietary development.

Recommendations :

- Prioritize structural characterization (e.g., X-ray crystallography) to confirm binding modes.

- Explore hybrid derivatives combining oxindole and pyrimidine motifs for synergistic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.